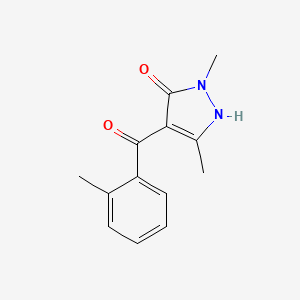![molecular formula C13H10BrNO4 B14608437 1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- CAS No. 59194-99-9](/img/structure/B14608437.png)
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- is an organic compound with a complex structure that includes a bromine atom, a nitrophenyl group, and a furan ring
Vorbereitungsmethoden
The synthesis of 1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- typically involves the bromination of a precursor compound. One common method is the use of ammonium bromide and oxone as reagents. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The furan ring can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitrophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The furan ring may also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- can be compared to other similar compounds, such as:
1-Propanone, 2-bromo-1-phenyl-: This compound lacks the nitrophenyl and furan groups, making it less complex and potentially less specific in its interactions.
2-Bromo-1-(4-methylphenyl)ethanone: This compound has a methyl group instead of a nitro group, which can significantly alter its reactivity and applications.
Eigenschaften
CAS-Nummer |
59194-99-9 |
|---|---|
Molekularformel |
C13H10BrNO4 |
Molekulargewicht |
324.13 g/mol |
IUPAC-Name |
2-bromo-1-[5-(4-nitrophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C13H10BrNO4/c1-8(14)13(16)12-7-6-11(19-12)9-2-4-10(5-3-9)15(17)18/h2-8H,1H3 |
InChI-Schlüssel |
HTZUPWKZCNPPDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


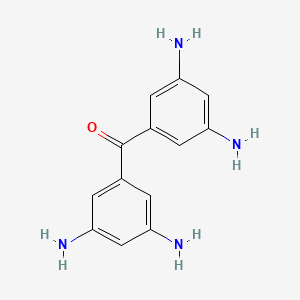

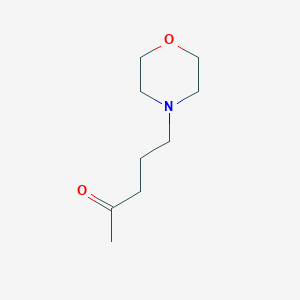
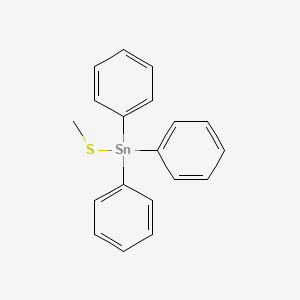
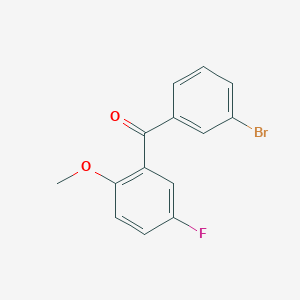
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
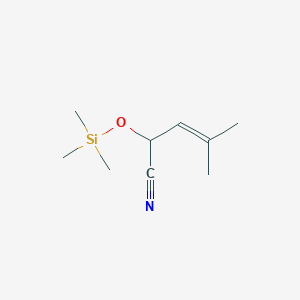
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)
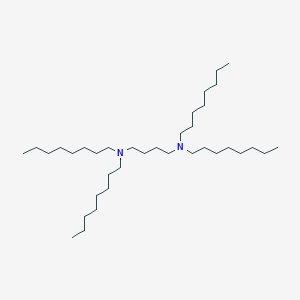
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)

